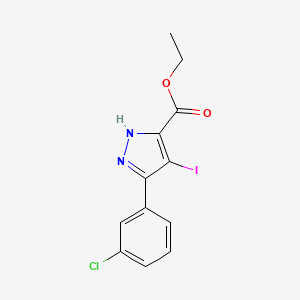
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
The synthesis of Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by iodination. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the iodination step may involve iodine or an iodine-containing reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl halides.
Common reagents for these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
like other pyrazole derivatives, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
3-(4-Chlorophenyl)-5-iodo-1H-pyrazole: Similar structure but lacks the ethyl carboxylate group.
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the iodine atom.
Propriétés
Formule moléculaire |
C12H10ClIN2O2 |
|---|---|
Poids moléculaire |
376.58 g/mol |
Nom IUPAC |
ethyl 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClIN2O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |
Clé InChI |
LPCMEKLFEJTQAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


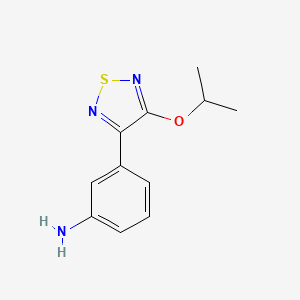

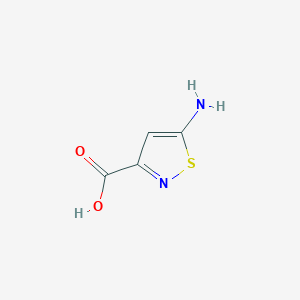



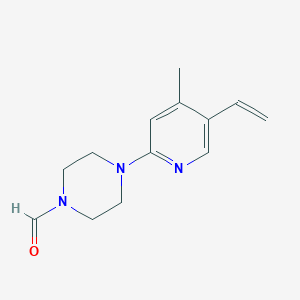
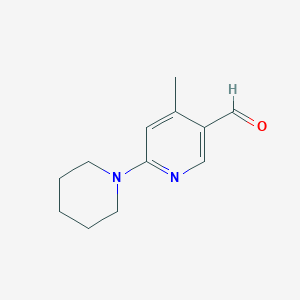
![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)



![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)
